Desacetyl-alacepril

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

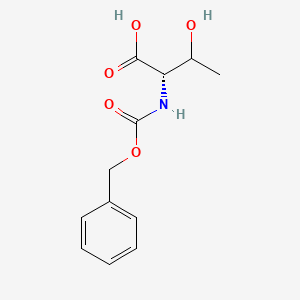

Desacetyl-alacepril is a metabolite of alacepril, an angiotensin-converting enzyme inhibitor used in the treatment of hypertension. It is formed when alacepril undergoes deacetylation in the body. This compound is further metabolized into captopril, another angiotensin-converting enzyme inhibitor, which exerts its therapeutic effects by inhibiting the conversion of angiotensin I to angiotensin II, thereby lowering blood pressure .

Preparation Methods

Desacetyl-alacepril is synthesized through the deacetylation of alacepril. Alacepril itself is synthesized by reacting 1-(2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid with phenylalanine. The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods for this compound involve large-scale deacetylation processes, which are optimized for yield and purity .

Chemical Reactions Analysis

Desacetyl-alacepril undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common reagents for oxidation include hydrogen peroxide and peracids.

Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride are commonly used.

Substitution: this compound can undergo substitution reactions where the sulfhydryl group is replaced by other functional groups.

Scientific Research Applications

Desacetyl-alacepril has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of angiotensin-converting enzyme inhibitors and their metabolites.

Biology: this compound is used in studies to understand the metabolic pathways of alacepril and its conversion to captopril.

Medicine: Research on this compound focuses on its pharmacokinetics and pharmacodynamics, as well as its potential therapeutic effects in treating hypertension and related cardiovascular diseases.

Mechanism of Action

Desacetyl-alacepril exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this conversion, this compound helps to lower blood pressure. The molecular targets involved in this mechanism include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .

Comparison with Similar Compounds

Desacetyl-alacepril is similar to other angiotensin-converting enzyme inhibitors such as captopril and enalapril. it is unique in that it is a metabolite of alacepril and has a longer half-life compared to captopril. This longer half-life allows for a more sustained therapeutic effect. Similar compounds include:

Captopril: Another angiotensin-converting enzyme inhibitor with a shorter half-life.

Enalapril: A prodrug that is converted to enalaprilat, an active angiotensin-converting enzyme inhibitor.

Lisinopril: A long-acting angiotensin-converting enzyme inhibitor that does not require metabolic activation.

Properties

CAS No. |

74259-08-8 |

|---|---|

Molecular Formula |

C18H24N2O4S |

Molecular Weight |

364.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C18H24N2O4S/c1-12(11-25)17(22)20-9-5-8-15(20)16(21)19-14(18(23)24)10-13-6-3-2-4-7-13/h2-4,6-7,12,14-15,25H,5,8-11H2,1H3,(H,19,21)(H,23,24)/t12-,14+,15+/m1/s1 |

InChI Key |

GICPPYOSOHKZPY-SNPRPXQTSA-N |

Isomeric SMILES |

C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

CC(CS)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S,6R,8S)-4-[(1S)-1-chloropropyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B13912705.png)

![2-[5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine](/img/structure/B13912735.png)

![benzyl N-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[6'-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxo-2-(phenylmethoxycarbonylamino)pentan-3-yl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride](/img/structure/B13912739.png)